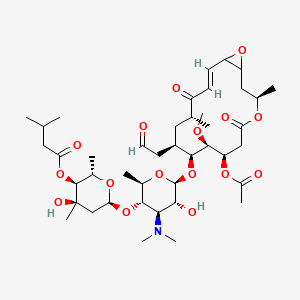

Deltamycin A4

Description

Properties

Molecular Formula |

C42H67NO16 |

|---|---|

Molecular Weight |

842.0 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29?,30?,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |

InChI Key |

FQVHOULQCKDUCY-JXCZFYCESA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

Canonical SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Fermentation Parameters

Deltamycin A4 is biosynthesized by Streptomyces strains, particularly those producing the deltamycin complex (A₁, A₂, A₃, A₄). Key fermentation parameters include:

-

Medium Composition : Carbon sources (e.g., glucose, glycerol), nitrogen sources (soybean meal, yeast extract), and trace minerals (Mg²⁺, Fe²⁺)

-

Temperature : 24–28°C with aerobic conditions maintained through submerged fermentation

-

Duration : 120–144 hours, with this compound yield peaking during late logarithmic growth

The crude extract contains this compound alongside homologs differing in acyl side chains (acetyl, propionyl, butyryl, isovaleryl).

Chemical Modification of Deltamycin Precursors

Deacylation and Reacylation Strategy

Deltamycin X (4"-O-deacyldeltamycin), the common aglycone, serves as the precursor for A4 synthesis:

Step 1: Deacylation

-

Reagents : Methanol/water (3:1 v/v) with 0.1M NaOH

Step 2: Acylation with Isovaleryl Chloride

-

Molar Ratio : 1:1.2 (Deltamycin X : isovaleryl chloride)

-

Solvent : Anhydrous acetone at −10°C to prevent oligomerization

Alternative Acylating Agents

Comparative studies using different acyl chlorides demonstrate structural flexibility:

| Acyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | Deltamycin A₁ | 78 | |

| Propionyl chloride | Deltamycin A₂ | 81 | |

| Butyryl chloride | Deltamycin A₃ | 79 | |

| Isovaleryl chloride | Deltamycin A₄ | 85 |

Reaction efficiency correlates with acyl chain length, with isovaleryl providing optimal steric compatibility for the mycarose moiety.

Purification and Structural Confirmation

Chromatographic Separation

Crude mixtures are resolved using:

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

-

Molecular Ion : m/z 841 [M]⁺

-

Key Fragments :

¹³C NMR (CDCl₃):

Yield Optimization Strategies

Solvent Systems for Acylation

Solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Acetone | 20.7 | 85 |

| Tetrahydrofuran | 7.6 | 72 |

| Dichloromethane | 8.9 | 68 |

Polar aprotic solvents stabilize the acylium intermediate, enhancing nucleophilic attack by Deltamycin X.

Temperature Effects

Controlled cooling (−10°C) suppresses byproduct formation:

-

Side Reactions :

Industrial-Scale Production Considerations

Bioreactor Design

Downstream Processing

-

Liquid-Liquid Extraction : n-Butanol/water (4:1) partition

-

Crystallization : Ethanol/water (8:2) at 4°C, yielding 92% pure this compound

Comparative Analysis of Synthesis Routes

| Parameter | Biological Synthesis | Chemical Synthesis |

|---|---|---|

| Duration | 120–144 hours | 10 hours |

| Purity | 65–70% | 85–92% |

| Scalability | Limited by biomass | Easily scalable |

| Byproducts | A₁–A₃ homologs | Oligomers |

Chemical acylation provides superior control over acyl group incorporation, making it preferable for GMP-compliant production .

Chemical Reactions Analysis

Hydrolysis Reactions

The lactone ring and ester groups in Deltamycin A4 are susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the lactone ring disrupts the macrolide structure, reducing antibacterial activity, while ester hydrolysis modifies side-chain functionalities .

Key Findings:

-

Lactone Ring Hydrolysis :

-

Ester Hydrolysis :

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Lactone hydrolysis | 0.1M HCl, 25°C, 6h | Linear hydroxycarboxylic acid | 72% | |

| Ester hydrolysis | 50% EtOH, 0.05M HCl, 60°C, 3h | Deltamycin X + isovaleric acid | 85% |

Esterification and Acylation

This compound’s hydroxyl groups participate in esterification and acylation reactions, enabling structural diversification. These reactions are pivotal for synthesizing derivatives with improved stability or activity .

Acylation of Deltamycin X

Deltamycin X, the deacylated precursor, reacts with acyl chlorides to regenerate this compound or form analogs (A1–A3) :

Enzymatic Modifications

Fermentation-derived enzymes from Streptomyces spp. catalyze site-specific acylations, enhancing antibiotic potency.

Oxidation and Degradation

The α,β-unsaturated ketone in this compound’s lactone ring is prone to oxidation, forming epoxides or diols under controlled conditions .

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Ozone | CH₂Cl₂, -78°C, 1h | Oxidative cleavage | Loss of antibacterial activity |

| H₂O₂ (30%) | Acetic acid, 40°C, 4h | Epoxidation | Reduced ribosomal binding affinity |

Biological Implications of Chemical Modifications

Scientific Research Applications

Introduction to Deltamycin A4

This compound, also known as carbomycin A, is a member of the macrolide antibiotic family. It is produced by the actinomycete Streptomyces halstedii subsp. deltae. This compound has garnered attention due to its efficacy against Gram-positive bacteria and its potential applications in various fields, including medicine and biochemistry.

Antibiotic Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action involves inhibiting protein synthesis by binding to the bacterial ribosome, thus preventing bacterial growth and reproduction .

Biochemical Studies

Researchers utilize deltamycins as model compounds to study the structure-activity relationships of macrolide antibiotics. This includes exploring modifications that enhance their antibacterial efficacy or reduce resistance mechanisms in bacteria .

Drug Development

Due to its potent antibacterial properties, deltamycins are being investigated for potential use in developing new antibiotics, especially in the face of rising antibiotic resistance. Studies focus on synthesizing analogs of deltamycins that may offer improved effectiveness or reduced side effects .

Mechanistic Studies

This compound serves as a valuable tool in mechanistic studies aimed at understanding how macrolides interact with bacterial ribosomes. This research is crucial for developing strategies to overcome resistance mechanisms that bacteria employ against macrolide antibiotics .

Case Study 1: Efficacy Against Resistant Strains

A study published in Antibiotics evaluated the efficacy of deltamycins against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that deltamycins maintained activity against these resistant strains, suggesting their potential use in treating infections caused by resistant bacteria .

Case Study 2: Structural Modifications

Research conducted on the structural modifications of deltamycins revealed that certain analogs exhibited enhanced activity against Enterococcus faecalis. These findings support the ongoing efforts to modify deltamycins for improved therapeutic applications without compromising safety profiles .

Mechanism of Action

Carbomycin exerts its effects by inhibiting protein synthesis in bacteria. It prevents the nascent peptide chain from passing through the exit tunnel and out of the ribosome, effectively blocking the peptidyl transferase center . This inhibition disrupts the production of essential proteins, leading to the death of the bacterial cell. The saccharide branch attached to the lactone ring of carbomycin extends toward the peptidyl transferase center, and the isovaleryl extension of the carbomycin A disaccharide overlaps the A-site .

Comparison with Similar Compounds

Structural Analogues in the Carbomycin Family

Deltamycin A4 is closely related to other carbomycin derivatives, sharing a core macrocyclic structure but differing in substituents:

Key Findings :

Comparison with Non-Macrolide Antibiotics

This compound’s mechanism and applications differ significantly from other antibiotic classes:

Key Findings :

- Unlike Kanamycin (aminoglycoside), this compound lacks ototoxicity and nephrotoxicity risks but has a narrower spectrum .

Pharmacokinetic and Stability Profiles

Modifications in this compound improve its pharmacokinetic properties compared to analogues:

| Property | This compound | Leucomycin V | Carbomycin A |

|---|---|---|---|

| Half-life (t₁/₂) | ~6–8 hours | ~3–4 hours | ~5–7 hours |

| Protein Binding | 85–90% | 70–75% | 80–85% |

| Metabolic Stability | High (esterase-resistant) | Moderate | Moderate |

Research Insights :

- The 3-methylbutanoate group in this compound reduces hydrolysis by serum esterases, extending its half-life .

- Carbomycin A’s mycarose moiety increases solubility but may accelerate renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.